4-Methoxy-2-nitrophenol

Overview

Description

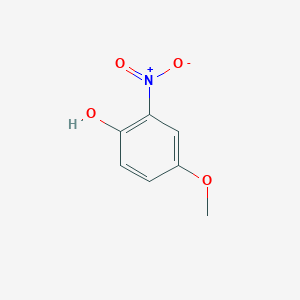

4-Methoxy-2-nitrophenol is an organic compound with the molecular formula C7H7NO4. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group at the para position and a nitro group at the ortho position. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-nitrophenol can be synthesized through the nitration of 4-methoxyphenol. The process involves the following steps:

Nitration Reaction: 4-Methoxyphenol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of 45-50°C. The reaction is exothermic, and an ice bath is used to maintain the temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated temperature control systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Oxidation: Potassium permanganate, acidic medium, elevated temperature.

Substitution: Halogens (chlorine, bromine), sulfuric acid, room temperature.

Major Products Formed

Reduction: 4-Methoxy-2-aminophenol.

Oxidation: 4-Methoxy-2-nitrobenzoic acid.

Substitution: 4-Methoxy-2-nitrohalophenol (e.g., 4-Methoxy-2-nitrochlorophenol).

Scientific Research Applications

Synthesis of Dyes

One of the primary applications of 4M2NP is in the dye industry. It serves as an important intermediate for synthesizing various organic dyes. The compound's electron-donating methoxy group and electron-withdrawing nitro group enhance its reactivity, making it suitable for creating azo dyes and other colorants used in textiles and inks .

Table 1: Common Dyes Synthesized from this compound

| Dye Name | Application Area | Chemical Structure |

|---|---|---|

| Azo Dyes | Textiles | Varies by specific dye |

| Direct Dyes | Paper and Leather | Varies by specific dye |

| Acid Dyes | Wool and Silk | Varies by specific dye |

Pharmaceutical Applications

4M2NP is also utilized in pharmaceutical research, where it acts as an intermediate in the synthesis of various medicinal compounds. Its structure allows for modifications that can lead to bioactive molecules with potential therapeutic effects. Research has indicated that derivatives of 4M2NP may exhibit antimicrobial properties, making them candidates for new drug development .

Environmental Studies

The environmental impact of 4M2NP has been a subject of study due to its toxicity and potential mutagenic effects. Research has focused on the degradation pathways of this compound when subjected to various oxidative treatments, such as Fenton oxidation processes. Studies have shown that under optimal conditions, 4M2NP can be effectively degraded, leading to less toxic by-products .

Table 2: Degradation Pathways of this compound

| Method | Degradation Efficiency (%) | By-products Identified |

|---|---|---|

| Fenton Oxidation | Up to 100% | Oxalic acid, acetic acid, formic acid |

| Biological Treatment | Variable | Depends on microbial consortia used |

Case Study 1: Fenton Oxidation Treatment

A study conducted on the degradation of 4M2NP using Fenton's reagent demonstrated a significant reduction in toxicity levels after treatment. The research indicated that adjusting parameters such as pH and the concentration of hydrogen peroxide could optimize degradation efficiency. The study identified multiple reaction intermediates through techniques like HPLC and GC-MS analysis .

Case Study 2: Synthesis of Antimicrobial Agents

A series of experiments aimed at synthesizing antimicrobial agents from derivatives of 4M2NP highlighted its potential in pharmaceutical applications. The synthesized compounds were tested against various bacterial strains, showing promising results that suggest further exploration into their therapeutic uses .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrophenol involves its interaction with various molecular targets and pathways:

Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

Oxidation: The methoxy group is oxidized to a carboxyl group, altering the compound’s reactivity and properties.

Substitution: The hydroxyl group undergoes electrophilic aromatic substitution, leading to the formation of various substituted derivatives.

Comparison with Similar Compounds

4-Methoxy-2-nitrophenol can be compared with other similar compounds, such as:

4-Nitrophenol: Similar structure but lacks the methoxy group. It is less reactive in electrophilic aromatic substitution reactions.

2-Nitrophenol: The nitro group is at the ortho position relative to the hydroxyl group, making it more acidic than this compound.

4-Methoxyphenol: Lacks the nitro group, making it less reactive in reduction and oxidation reactions.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo a wide range of reactions, making it valuable for research and industrial purposes.

Biological Activity

4-Methoxy-2-nitrophenol (4M2NP) is a chemical compound that has garnered attention due to its diverse biological activities and potential implications in toxicology and pharmacology. This article delves into the biological activity of 4M2NP, summarizing key research findings, case studies, and relevant data.

This compound is an aromatic nitrophenol derivative characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring. Its chemical structure can be represented as follows:

1. Toxicological Effects

Research indicates that 4M2NP exhibits various toxic effects in biological systems. A study found that exposure to 4M2NP can lead to:

- Hematological Changes : Increased levels of methemoglobin were observed in rats exposed to 4M2NP, indicating potential oxidative stress and impaired oxygen transport .

- Hepatic Effects : Slight elevations in serum transaminases suggest possible liver damage, although no significant histopathological changes were noted .

- Carcinogenic Potential : Some studies indicate a potential link between nitrophenols and carcinogenicity, particularly in animal models where transitional-cell carcinomas were noted in treated rats .

The biological activity of 4M2NP can be attributed to several mechanisms:

- Oxidative Stress Induction : The presence of nitro groups can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation .

- Enzyme Inhibition : 4M2NP has been shown to inhibit certain enzymes involved in detoxification processes, which may exacerbate its toxic effects .

Case Study 1: Hematological Impact in Rats

A study conducted on rats exposed to varying concentrations of 4M2NP demonstrated significant increases in methemoglobin levels at higher exposure doses. The findings are summarized in Table 1.

| Exposure Level (mg/m³) | Methemoglobin Level (%) | Statistical Significance |

|---|---|---|

| Control | 0.5 | - |

| 26 | No change | - |

| 112 | 3.5 | p < 0.05 |

| 2119 | 7.0 | p < 0.01 |

This study highlights the dose-dependent nature of methemoglobinemia induced by 4M2NP exposure.

Case Study 2: Carcinogenicity Assessment

In another study assessing the carcinogenic potential of nitrophenols, rats fed with diets containing 4-amino-2-nitrophenol showed a significant increase in urinary bladder tumors compared to controls. The results are presented in Table 2.

| Treatment Group | Tumor Incidence (%) | Dose (ppm) |

|---|---|---|

| Control | 0 | - |

| Low Dose | 20 | 1250 |

| High Dose | 40 | 2500 |

These findings suggest a potential carcinogenic risk associated with long-term exposure to nitrophenol derivatives.

Environmental Considerations

Biodegradation studies indicate that compounds like 4M2NP are resistant to degradation under natural conditions, with half-lives ranging from one to three days under aerobic conditions . This persistence raises concerns regarding environmental accumulation and toxicity to aquatic organisms.

Q & A

Basic Questions

Q. How can researchers verify the purity and structural integrity of 4-Methoxy-2-nitrophenol post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare experimental and NMR spectra with literature data. For example, NMR (CDCl) should show peaks at δ 3.85 (s, 3H, methoxy), 7.09–7.53 (aromatic protons), and 10.37 (s, 1H, phenolic -OH) .

- Melting Point Analysis : Confirm purity by comparing the observed melting point (79–80°C) with established values (lit. 83°C). Discrepancies may indicate impurities or isomerization .

- Chromatography : Use HPLC or TLC with a UV-active standard to assess purity. Retention times or R values should match authenticated samples.

Q. What physicochemical properties of this compound are critical for experimental design?

Key Properties:

- Molecular Weight : 169.14 g/mol, essential for molarity calculations .

- Solubility : Soluble in polar organic solvents (e.g., methanol, dichloromethane) but sparingly soluble in water. Pre-dissolve in methanol for aqueous-phase studies .

- Stability : Store at 0–6°C to prevent degradation; monitor for color changes (orange to brown) indicating decomposition .

Advanced Research Questions

Q. What challenges exist in extrapolating toxicokinetic data of this compound from animal models to humans?

Methodological Challenges:

- Interspecies Variability : Rodent models may metabolize nitrophenols differently due to variations in cytochrome P450 isoforms. Use human hepatocyte cultures or microsomal assays to bridge gaps .

- Biomarker Identification : The absence of unique human biomarkers (e.g., urinary metabolites) complicates exposure assessment. Employ high-resolution mass spectrometry (HRMS) to identify species-specific metabolites .

- Placental Transfer : Limited data on fetal exposure necessitate in vitro placental barrier models (e.g., BeWo cells) to study nitroaromatic compound transport .

Q. How can regioselective synthesis of this compound be optimized?

Synthesis Strategies:

- Cerium(IV) Ammonium Nitrate (CAN) : Use CAN in acetonitrile at 0–5°C to nitrate 4-methoxyphenol regioselectively. Monitor reaction progress via TLC to avoid over-nitration .

- Protecting Groups : Temporarily protect the phenolic -OH group (e.g., acetylation) to direct nitration to the ortho position, followed by deprotection .

- Reaction Stoichiometry : Maintain a 1:1.2 molar ratio of substrate to CAN to minimize byproducts like 4-methoxy-3-nitrophenol .

Q. How can researchers resolve contradictions in toxicological data across studies?

Analytical Approaches:

- Meta-Analysis : Systematically compare studies using criteria like dose equivalence, exposure routes (oral vs. dermal), and endpoint relevance. Adjust for confounding factors (e.g., solvent carriers) .

- In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity mechanisms and reconcile divergent results .

- Dose-Response Curves : Conduct in vitro assays (e.g., Ames test, cytotoxicity screens) across multiple cell lines to validate conflicting findings .

Q. What advanced analytical methods improve detection limits for this compound in environmental samples?

Method Development:

- LC-HRMS : Use liquid chromatography coupled with HRMS to achieve parts-per-trillion (ppt) sensitivity. Optimize ionization parameters (e.g., ESI-negative mode) for nitroaromatics .

- Derivatization : Enhance detectability by derivatizing the phenolic group with pentafluorobenzyl bromide, enabling GC-ECD analysis .

- Internal Standards : Spike samples with isotopically labeled analogs (e.g., -4-Methoxy-2-nitrophenol) to correct for matrix effects .

Properties

IUPAC Name |

4-methoxy-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUGOACXDPDUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166133 | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-70-3 | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.